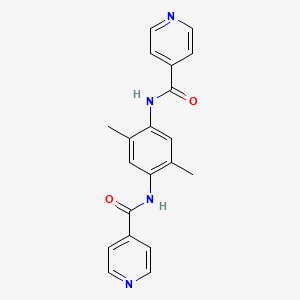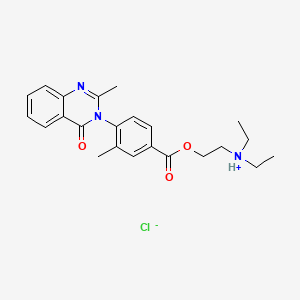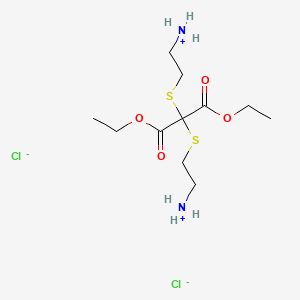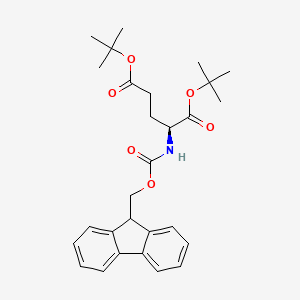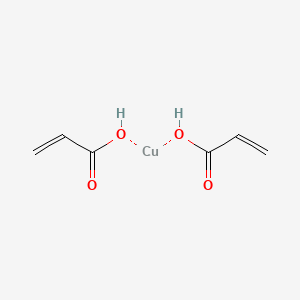
Copper(II) acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(II) acrylate, also known as copper diacrylate, is an organic copper compound with the chemical formula C6H6CuO4. It typically appears as a blue crystalline solid and is soluble in organic solvents such as ethanol and dimethylformamide. This compound is known for its applications in various fields, including catalysis, polymer synthesis, and antimicrobial treatments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper(II) acrylate is commonly synthesized by reacting copper(II) hydroxide with acrylic acid under alkaline conditions. The reaction involves the suspension of copper(II) hydroxide in an aqueous solution, followed by the addition of acrylic acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound, which is subsequently filtered and dried .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where copper(II) hydroxide and acrylic acid are fed into a reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The resulting this compound is then subjected to purification steps such as recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Copper(II) acrylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(III) compounds under specific conditions.
Reduction: It can be reduced to copper(I) or elemental copper using reducing agents such as hydrazine or sodium borohydride.
Substitution: this compound can participate in substitution reactions where the acrylate ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrazine, sodium borohydride, or polyols in the presence of heat.
Substitution: Ligands such as imidazole derivatives or other carboxylates under controlled conditions
Major Products Formed:
Oxidation: Copper(III) compounds.
Reduction: Copper(I) compounds or elemental copper.
Substitution: Copper complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Copper(II) acrylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of copper(II) acrylate involves its ability to interact with biological molecules and catalyze chemical reactions. Copper ions can bind to various functional groups, such as carboxylates and amines, facilitating redox reactions. In antimicrobial applications, this compound disrupts microbial cell membranes and generates reactive oxygen species (ROS), leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Copper(II) acrylate can be compared with other copper carboxylates and acrylate compounds:
Copper(II) acetate: Similar in structure but with acetate ligands instead of acrylate. It is also used in catalysis and antimicrobial applications.
Copper(II) benzoate: Contains benzoate ligands and is used in similar applications but has different solubility and reactivity properties.
Copper(II) methacrylate: Similar to this compound but with methacrylate ligands, used in polymer synthesis with different polymerization characteristics .
This compound stands out due to its specific reactivity with acrylate ligands, making it particularly useful in the synthesis of acrylate-based polymers and materials.
Eigenschaften
Molekularformel |
C6H8CuO4 |
|---|---|
Molekulargewicht |
207.67 g/mol |
IUPAC-Name |
copper;prop-2-enoic acid |
InChI |
InChI=1S/2C3H4O2.Cu/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5); |
InChI-Schlüssel |
SZQVYLNCJUURTG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)O.C=CC(=O)O.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


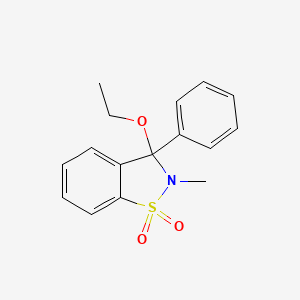
![[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol](/img/structure/B13746139.png)
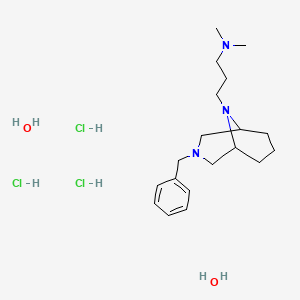

![2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide](/img/structure/B13746166.png)

